Cas no 72-89-9 (Coenzyme A, S-acetate)

Coenzyme A, S-acetate structure
Coenzyme A, S-acetate structure
Product Name:Coenzyme A, S-acetate
CAS番号:72-89-9
MF:C23H38N7O17P3S
メガワット:809.57
CID:564035
PubChem ID:444493
Update Time:2024-10-27

Coenzyme A, S-acetate 化学的及び物理的性質

名前と識別子

    • Coenzyme A, S-acetate
    • Acetyl coenzyme A
    • ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
    • [14C]-Acetylcholine
    • [14C]-Acetyl-Coenzyme A
    • [3H]-A
    • Acetyl choline ion
    • acetylcholine
    • acetylcholine cation
    • Acetylcholinum
    • Acetyl-CoA,Tri-Na
    • Acetyl-Coenzyme A
    • acetylocholine
    • Ach
    • Azetylcholin
    • Choline acetate (ester)
    • trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
    • S-Acetyl coenzyme A
    • Acetyl coenzyme A
    • Acetyl CoA
    • S-acetylcoenzym A
    • acetyl-S-Coenzyme A
    • S-Acetylcoenzyme A
    • ac-CoA
    • acetylcoenzyme-A
    • 66874-07-5
    • UNII-76Q83YLO3O
    • LMFA07050281
    • 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
    • S-acetyl CoA
    • acetylCoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
    • C00024
    • ACO
    • MOLI001840
    • HY-114293
    • AKOS025311419
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • ac-S-CoA
    • S-acetate CoA
    • CHEMBL1230809
    • D01AWE
    • SCHEMBL6086
    • DTXSID30992686
    • ZSLZBFCDCINBPY-ZSJPKINUSA-N
    • S-Acetyl coenzyme A
    • S-acetate Coenzyme A
    • S-acetyl-CoA
    • BDBM50541870
    • Q715317
    • S-acetyl-coenzyme A
    • C23-H38-N7-O17-P3-S
    • acetyl coenzyme-A
    • ac-Coenzyme A
    • 72-89-9
    • 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
    • acetyl-CoA
    • 76Q83YLO3O
    • acetyl-S-CoA
    • 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
    • CHEBI:15351
    • acetyl coenzyme *a
    • GTPL3038
    • AcCoA
    • l]-
    • BDBM213238
    • CS-0081944
    • EINECS 200-790-9
    • ac-S-Coenzyme A
    • C23H38N7O17P3S
    • MeSH ID: D000105
    • S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
    • NS00016933
    • acetyl-CoA tetraanion
    • acetyl-coenzyme A(4-)
    • AcCoA(4-)
    • DB-074639
    • インチ: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
    • InChIKey: ZSLZBFCDCINBPY-ZSJPKINUSA-N
    • ほほえんだ: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N

計算された属性

  • せいみつぶんしりょう: 809.12600
  • どういたいしつりょう: 809.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 22
  • 重原子数: 51
  • 回転可能化学結合数: 20
  • 複雑さ: 1380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _5.6
  • トポロジー分子極性表面積: 389Ų

じっけんとくせい

  • 密度みつど: 1.903
  • 屈折率: 1.718
  • PSA: 425.34000
  • LogP: 0.94640

Coenzyme A, S-acetate セキュリティ情報

  • ちょぞうじょうけん:0°C

Coenzyme A, S-acetate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00FF0N-5mg
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
72-89-9 85%
5mg
$169.00 2025-07-11
Aaron
AR00FF0N-25mg
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
72-89-9 85%
25mg
$682.00 2025-07-11
A2B Chem LLC
AH18203-5mg
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
72-89-9 85%
5mg
$119.00 2025-07-11
A2B Chem LLC
AH18203-25mg
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
72-89-9 85%
25mg
$460.00 2025-07-11
Key Organics Ltd
CS-1045-10mg
Acetyl Coenzyme A, Free acid
72-89-9 >95%
10mg
£1037.00 2025-07-11
Apollo Scientific
BI12186-10mg
Acetyl Coenzyme A, Free Acid
72-89-9 ≥ 95%
10mg
£143.00 2025-07-11
Apollo Scientific
BI12186-25mg
Acetyl Coenzyme A, Free Acid
72-89-9 ≥ 95%
25mg
£297.00 2025-07-11
Apollo Scientific
BI12186-50mg
Acetyl Coenzyme A, Free Acid
72-89-9 ≥ 95%
50mg
£510.00 2025-07-11

Coenzyme A, S-acetate 合成方法

合成方法 1

はんのうじょうけん
1.1
リファレンス
De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli
By Zhang, Suping et al, Biochemical Engineering Journal, 2021, 176, 108188

合成方法 2

はんのうじょうけん
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
リファレンス
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

合成方法 3

はんのうじょうけん
1.1R:
2.12 min, rt
3.1C:9027-46-7
リファレンス
LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2
By Marques, Joao C. et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240

合成方法 4

はんのうじょうけん
1.1R:KHCO3, S:H2O, S:MeCN, 10 min, rt
1.2R:HCl, S:H2O, pH 2
リファレンス
Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid
By Parthasarathy, Anutthaman et al, Biochemistry, 2011, 50(17), 3540-3550

合成方法 5

はんのうじょうけん
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
リファレンス
An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel
By Nevarez, Danielle M. et al, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

合成方法 6

はんのうじょうけん
1.1S:H2O
リファレンス
Thioester hydrolysis and C-C bond formation by carboxymethylproline synthase from the crotonase superfamily
By Batchelar, Edward T. et al, Angewandte Chemie, 2008, 47(48), 9322-9325

合成方法 7

はんのうじょうけん
1.1
リファレンス
Bacillus cereus strain 10-L-2 produces two arylamine N-acetyltransferases that transform 4-phenylenediamine into 4-aminoacetanilide
By Mulyono et al, Journal of Bioscience and Bioengineering, 2007, 103(2), 147-154

合成方法 8

はんのうじょうけん
1.1R:R:R:S:H2O
リファレンス
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

合成方法 9

はんのうじょうけん
1.1R:MgCl2, R:KCl, C:9027-46-7, S:H2O, pH 8.1
リファレンス
Engineering potassium activation into biosynthetic thiolase
By Marshall, Andrew C. and Bruning, John B., Biochemical Journal, 2021, 478(15), 3047-3062

合成方法 10

はんのうじょうけん
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
リファレンス
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

合成方法 11

はんのうじょうけん
1.1R:D-Glucose, S:H2O, 28 h
リファレンス
Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast
By Liu, Yiqi et al, Metabolic Engineering, 2019, 54, 275-284

合成方法 12

はんのうじょうけん
1.1S:H2O, 72 h, 37°C
リファレンス
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

合成方法 13

はんのうじょうけん
1.1R:R:MgCl2, C:9027-42-3, C:9029-91-8, S:H2O, 1 h, 30°C, pH 7.4
リファレンス
Biocatalytic Total Synthesis of Ikarugamycin
By Greunke, Christian et al, Angewandte Chemie, 2017, 56(15), 4351-4355

合成方法 14

はんのうじょうけん
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
リファレンス
Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins
By Agarwal, Vinayak et al, Organic Letters, 2015, 17(18), 4452-4455

合成方法 15

はんのうじょうけん
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
リファレンス
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

合成方法 16

はんのうじょうけん
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
リファレンス
On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA
By Parthasarathy, Anutthaman et al, FEBS Journal, 2010, 277(7), 1738-1746

合成方法 17

はんのうじょうけん
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
リファレンス
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

合成方法 18

はんのうじょうけん
1.1C:1H-Imidazole, S:H2O, 10 min, rt
リファレンス
A simple and efficient method to prepare thio-esters in aqueous solutions
By Coleman, Tricia M. et al, Tetrahedron Letters, 2005, 46(25), 4307-4310

Coenzyme A, S-acetate Raw materials

Coenzyme A, S-acetate Preparation Products

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm